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molecular formula C11H8ClN5 B8775200 N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B8775200
M. Wt: 245.67 g/mol
InChI Key: JETSWOCRRFLFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251911B1

Procedure details

A mixture of 300 mg (0.805 mmol) of 3-(3aminomethyl-phenylamino)-4-(3chloro-phenylamino)-1H-pyrazoio[3,4-d]pyrimidine (water content: 1.79%; see Step 90.5), 230 mg (0.845 mmol) of Boc-glycine hydroxysuccinimide ester (Fluka) and 5 ml of THF is stirred at 20° C. for 1.5 hours. The addition of 5 ml of diethyl ether to the reaction mixture, filtration and washing the filter residue with diethyl ether yield 3-13-(N-{N-tert-butyloxy-carbonyl-glycyl}aminomethyl)-phenylamino]4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine; m.p. 181-183° C.
Name
3-(3aminomethyl-phenylamino)-4-(3chloro-phenylamino)-1H-pyrazoio[3,4-d]pyrimidine
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Boc-glycine hydroxysuccinimide ester
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NCC1C=C(N[C:10]2[C:18]3[C:13](=[N:14][CH:15]=[N:16][C:17]=3[NH:19][C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[CH:21]=3)[NH:12][N:11]=2)C=CC=1.C1COCC1>C(OCC)C>[Cl:26][C:22]1[CH:21]=[C:20]([NH:19][C:17]2[N:16]=[CH:15][N:14]=[C:13]3[NH:12][N:11]=[CH:10][C:18]=23)[CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
3-(3aminomethyl-phenylamino)-4-(3chloro-phenylamino)-1H-pyrazoio[3,4-d]pyrimidine
Quantity
300 mg
Type
reactant
Smiles
NCC=1C=C(C=CC1)NC1=NNC2=NC=NC(=C21)NC2=CC(=CC=C2)Cl
Name
Boc-glycine hydroxysuccinimide ester
Quantity
230 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
is stirred at 20° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
to the reaction mixture, filtration
WASH
Type
WASH
Details
washing the filter residue with diethyl ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=C2C(=NC=N1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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